molecular formula C14H13N5O2S B11305891 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11305891
M. Wt: 315.35 g/mol
InChI Key: GPGHXJJCVDNDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with a molecular formula of C16H15N5O2S This compound is characterized by the presence of a purine ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the purine ring.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction, where an acyl chloride reacts with an amine group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the acetamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The purine ring allows it to bind to nucleotide-binding sites on enzymes and receptors, while the sulfanyl and acetamide groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Uniqueness

What sets 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide apart from similar compounds is the specific arrangement of functional groups, which can result in unique binding properties and biological activities. The presence of the 3-methylphenyl group, in particular, can influence the compound’s interaction with molecular targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H13N5O2S/c1-8-3-2-4-9(5-8)17-10(20)6-22-14-18-12-11(13(21)19-14)15-7-16-12/h2-5,7H,6H2,1H3,(H,17,20)(H2,15,16,18,19,21)

InChI Key

GPGHXJJCVDNDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.